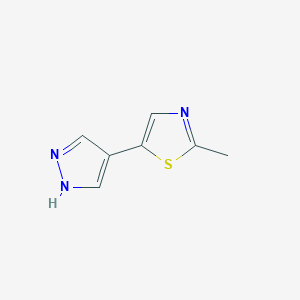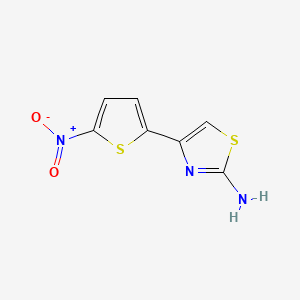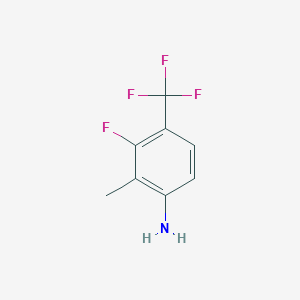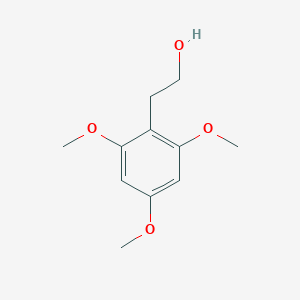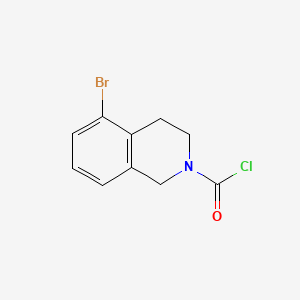
3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a 4-ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes. This reaction is often catalyzed by light (photochemical reaction) or by transition metal catalysts.
Introduction of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethoxybenzene derivative reacts with a cyclobutane precursor in the presence of a Lewis acid catalyst such as aluminum chloride.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the cyclobutane derivative react to form the desired aminomethylated product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol can undergo oxidation to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(Aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor-ligand interactions.
Industrial Applications: The compound may find use in the development of new catalysts, coatings, and other industrial products.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-(aminomethyl)-3-(4-ethoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-5-3-10(4-6-12)13(9-14)7-11(15)8-13/h3-6,11,15H,2,7-9,14H2,1H3 |
Clé InChI |
AEKWHUPIKRRYEU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(CC(C2)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


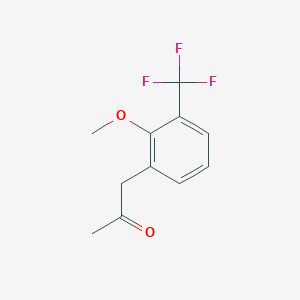
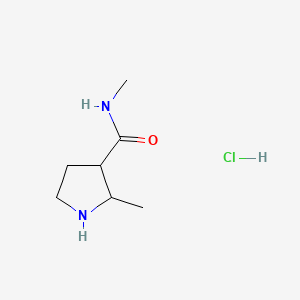
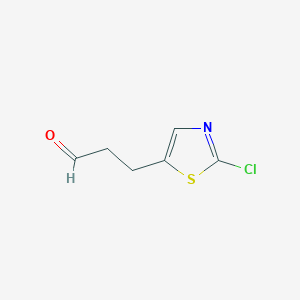
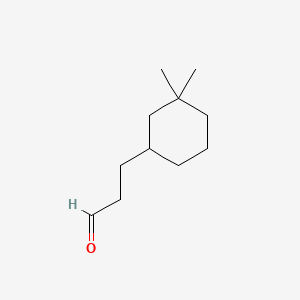

![N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B13584589.png)
![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)
